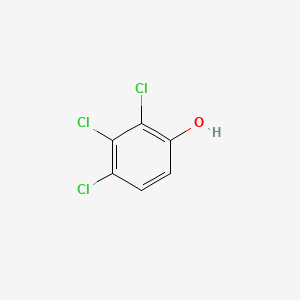

2,3,4-Trichlorophenol

Description

Properties

IUPAC Name |

2,3,4-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQFVBWFPBKHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026207 | |

| Record name | 2,3,4-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4-trichlorophenol appears as needles (from benzene and ligroin) or light peach solid. (NTP, 1992), Solid with a strong disinfectant odor; [HSDB], WHITE POWDER OR NEEDLES WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), 252 °C | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

62 °C | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water: none | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.7 at 25 °C (solid), 1.5 g/cm³ | |

| Record name | TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00246 [mmHg] | |

| Record name | Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM. | |

| Record name | TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid crystals or flakes | |

CAS No. |

15950-66-0, 25167-82-2 | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4-Trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15950-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015950660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JWE1AV71F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

171 to 174 °F (NTP, 1992), 57 °C (FP), 79-81 °C | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,3,4-Trichlorophenol chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of 2,3,4-Trichlorophenol

Introduction

This compound (2,3,4-TCP) is a halogenated aromatic organic compound belonging to the chlorophenol family. These compounds are characterized by a phenol ring substituted with one or more chlorine atoms. Historically, chlorophenols have been utilized as intermediates in the synthesis of pesticides, herbicides, and as biocides themselves, particularly as wood preservatives, fungicides, and germicides[1][2]. Due to their widespread use and persistence, many chlorophenols, including 2,3,4-TCP, are now recognized as significant environmental pollutants found in soil and water systems[1][3][4].

This guide provides a comprehensive overview of the core chemical and physical properties of this compound, designed for researchers, scientists, and professionals in drug development and environmental science. Understanding these fundamental characteristics is critical for assessing its environmental fate, toxicological impact, and for developing robust analytical methodologies for its detection and quantification.

Molecular Identity and Structure

The precise arrangement of chlorine atoms on the phenol ring dictates the specific properties and behavior of each trichlorophenol isomer. This compound is identified by the Chemical Abstracts Service (CAS) number 15950-66-0 [5][6].

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 15950-66-0 | [5][6] |

| Molecular Formula | C₆H₃Cl₃O | [5][6][7][8] |

| Molecular Weight | 197.45 g/mol | [5][6][8][9] |

| InChI Key | HSQFVBWFPBKHEB-UHFFFAOYSA-N | [7][8] |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)O)Cl)Cl | [7][8] |

| Synonyms | 2,3,4-TCP, Phenol, 2,3,4-trichloro- | [7][9] |

Physicochemical Properties

The physical properties of 2,3,4-TCP govern its environmental distribution, transport, and bioavailability. It typically exists as a solid with a characteristic phenolic or disinfectant-like odor.[7] Its solubility and partitioning behavior are key determinants of its fate in aquatic and soil environments.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Needles (from benzene and ligroin), light peach solid, or white powder. | [3][7] |

| Melting Point | 75-81 °C (167-178 °F) | [7][9][10][11] |

| Boiling Point | 252 °C at 760 mmHg | [12] |

| Density | ~1.6 - 1.7 g/cm³ at 25 °C | [7][10] |

| Water Solubility | 915 mg/L at 25 °C (Immiscible/low solubility) | [4][9] |

| Solubility in Organic Solvents | Soluble in chloroform, DMSO, and methanol (slightly). | [4] |

| Vapor Pressure | 0.00842 mmHg at 25 °C | [12] |

| pKa | 7.10 - 8.25 | [4][12] |

| LogP (Octanol-Water Partition Coefficient) | 3.6 - 3.66 | [7][10] |

Chemical Reactivity and Hazards

As a phenol, 2,3,4-TCP exhibits weak acidic properties due to the hydroxyl (-OH) group attached to the aromatic ring. The electron-withdrawing nature of the three chlorine atoms increases the acidity compared to unsubstituted phenol.

Key Reactivity Insights:

-

Incompatibilities: It may react with strong oxidizing agents, aluminum chloride (AlCl₃), and formaldehyde.[3][4]

-

Combustion: When heated to decomposition or burned, it can release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and phosgene.[9]

-

Photodegradation: In aqueous solutions, chlorinated phenols can undergo photolysis when exposed to ultraviolet radiation, leading to the substitution of chlorine atoms with hydroxyl groups and subsequent polymer formation.[7]

Hazard Profile: this compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye damage, and can cause skin and respiratory irritation.[9] Repeated or prolonged skin contact may lead to sensitization.[9] Due to its toxicity to aquatic life and persistence, it is considered to pose long-term adverse effects on the aquatic environment.[9]

Environmental Fate and Ecotoxicity

The environmental behavior of 2,3,4-TCP is largely dictated by its moderate water solubility and lipophilicity (indicated by its LogP value).

-

Persistence: As a chlorinated organic compound, it is relatively resistant to natural degradation processes, leading to its classification as a persistent organic pollutant.[13]

-

Distribution: In aquatic systems, it can partition from the water column to sediment and organic matter. Its potential to bioaccumulate in organisms like fish and shellfish is a significant concern.[1]

-

Biodegradation: While resistant, some microorganisms are capable of degrading chlorophenols. This process is often slow and can be influenced by environmental conditions and the presence of other carbon sources for co-metabolism.[14]

Analytical Methodologies

Accurate detection and quantification of this compound in environmental matrices such as water and soil are crucial for monitoring and risk assessment. The primary analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[14][15]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for separating and identifying chlorophenols. However, due to the polar nature of the phenolic hydroxyl group, direct analysis can result in poor chromatographic peak shape and reduced sensitivity. To overcome this, a derivatization step is typically performed. This involves converting the polar -OH group into a less polar, more volatile ether or ester. A common method is acetylation using acetic anhydride in an alkaline solution to produce 2,3,4-trichlorophenyl acetate.[13] This derivative is more amenable to GC analysis, exhibiting better volatility and chromatographic behavior.[13]

Caption: Workflow for 2,3,4-TCP analysis by GC-MS.

Experimental Protocol: Acetylation Derivatization for GC-MS Analysis

This protocol is a generalized representation. Specific volumes, concentrations, and incubation times must be optimized based on sample matrix, expected analyte concentration, and instrument sensitivity.

-

Sample Preparation: Extract a known volume of the aqueous sample (e.g., 100 mL) using a suitable organic solvent like hexane or via solid-phase extraction (SPE) to isolate the phenolic compounds.

-

pH Adjustment: Add a buffer solution (e.g., potassium carbonate) to the extracted sample to create an alkaline environment (pH > 8). This facilitates the deprotonation of the phenolic hydroxyl group, making it a better nucleophile for the reaction.

-

Derivatization Reaction: Introduce a derivatizing agent, typically acetic anhydride, to the alkaline sample.[13][16] The acetyl group from the anhydride will react with the phenolate ion to form the corresponding acetate ester.

-

Incubation: Gently agitate or vortex the mixture and allow it to react for a specific period (e.g., 30-60 minutes) at a controlled temperature. This ensures the derivatization reaction proceeds to completion.

-

Extraction of Derivative: After the reaction, re-extract the derivatized analyte (now 2,3,4-trichlorophenyl acetate) from the aqueous solution using an organic solvent such as n-hexane.[13]

-

Concentration and Analysis: The organic layer containing the derivative is collected, dried (e.g., with anhydrous sodium sulfate), and concentrated if necessary. An internal standard is typically added before a final volume adjustment. The resulting solution is then injected into the GC-MS system for analysis.

Conclusion

This compound is a compound of significant scientific and regulatory interest due to its industrial history and environmental persistence. Its physicochemical properties—notably its solid state, low water solubility, and moderate lipophilicity—define its behavior in environmental and biological systems. A thorough understanding of these characteristics, combined with robust analytical methods like derivatization-GC-MS, is essential for professionals engaged in environmental monitoring, toxicology, and the development of remediation strategies.

References

- 1. Chlorophenols (di, tri, tetra) - DCCEEW [dcceew.gov.au]

- 2. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. This compound | 15950-66-0 [chemicalbook.com]

- 4. This compound CAS#: 15950-66-0 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. caslab.com [caslab.com]

- 7. This compound | C6H3Cl3O | CID 27582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [stenutz.eu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound | CAS#:15950-66-0 | Chemsrc [chemsrc.com]

- 11. chemicalpoint.eu [chemicalpoint.eu]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. s4science.at [s4science.at]

- 14. mdpi.com [mdpi.com]

- 15. jcsp.org.pk [jcsp.org.pk]

- 16. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Carcinogenic Potential of 2,3,4-Trichlorophenol and its Isomers

Foreword: Navigating the Data Deficit on Trichlorophenol Isomers

The assessment of the carcinogenic potential of industrial chemicals is a cornerstone of public health and environmental protection. Within the family of chlorophenols, a group of compounds with widespread historical use as pesticides and wood preservatives, the carcinogenic properties of several isomers have been scrutinized. However, a significant data gap exists for 2,3,4-trichlorophenol (2,3,4-TCP). This technical guide is designed for researchers, toxicologists, and drug development professionals to provide a comprehensive overview of what is currently known about the carcinogenic potential of 2,3,4-TCP and its isomers. Given the scarcity of direct evidence for 2,3,4-TCP, this guide will synthesize available genotoxicity data, extrapolate from the well-documented carcinogenic mechanisms of other trichlorophenol isomers, and detail the experimental methodologies required to rigorously assess its carcinogenic risk. This document aims to not only summarize the current state of knowledge but also to highlight the critical need for further research to fill the existing data voids.

The Landscape of Trichlorophenol Carcinogenicity: A Tale of Isomer-Specific Effects

Trichlorophenols (TCPs) are a class of chlorinated aromatic compounds with six different isomers, each with unique physical and chemical properties that influence their biological activity. The position of the chlorine atoms on the phenol ring dictates the molecule's reactivity, metabolic fate, and, ultimately, its toxicological profile.

The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have classified several chlorophenols based on their carcinogenic potential. Notably, 2,4,6-trichlorophenol (2,4,6-TCP) is classified as "possibly carcinogenic to humans" (Group 2B) by IARC and as a "probable human carcinogen" (Group B2) by the EPA, based on sufficient evidence from animal studies.[1][2][3] In contrast, 2,4,5-trichlorophenol (2,4,5-TCP) is categorized by the EPA as "not classifiable as to human carcinogenicity" (Group D) due to inadequate evidence.[4][5] For this compound, the available data has led to an IARC classification of Group 3, meaning it is "not classifiable as to its carcinogenicity to humans," underscoring the lack of comprehensive studies.[6]

Animal bioassays have demonstrated that oral exposure to 2,4,6-TCP can lead to an increased incidence of lymphomas, leukemia, and liver cancer in rodents.[7][8][9] These findings in animal models are the primary basis for its classification as a potential human carcinogen. The liver is a consistent target organ for chlorophenol toxicity across various isomers.[10][11]

Unraveling the Carcinogenic Mechanisms: Lessons from 2,4,6-Trichlorophenol

While direct mechanistic data for 2,3,4-TCP is scarce, the well-studied 2,4,6-TCP provides a valuable model for understanding the potential pathways to carcinogenesis for other trichlorophenol isomers. The carcinogenic activity of 2,4,6-TCP is believed to be multifactorial, involving metabolic activation, the generation of reactive oxygen species (ROS), and subsequent DNA damage.

Metabolic Activation and the Generation of Reactive Intermediates

The initial step in the toxic cascade of many chemical carcinogens is metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[12] For 2,4,6-TCP, this process leads to the formation of reactive metabolites, including 2,6-dichloro-1,4-hydroquinone.[13][14] This hydroquinone can then undergo autoxidation to form a semiquinone free radical.[14]

The metabolic pathways involved in the detoxification of carcinogens are complex and can, paradoxically, lead to the formation of more toxic compounds.[15] While Phase II metabolism, such as glucuronidation and sulfation, generally leads to the detoxification and excretion of chlorophenols[16], the formation of reactive quinone and semiquinone intermediates through Phase I metabolism is a critical event in their carcinogenic mechanism.[16]

Oxidative Stress and Genotoxicity

The formation of the semiquinone radical from 2,4,6-TCP is a key event that triggers the production of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[14] These highly reactive molecules can induce oxidative stress within the cell, leading to damage to cellular macromolecules, including lipids, proteins, and, most critically, DNA.[14] The resulting DNA damage can manifest as single-strand breaks, chromosomal aberrations, and the formation of micronuclei.[14][17]

While 2,4,6-TCP itself may not be a potent mutagen in standard bacterial reverse mutation assays (Ames test), its metabolites can induce genotoxic effects.[17] Studies have shown that 2,4,6-TCP can cause chromosome malsegregation, leading to aneuploidy, a hallmark of many cancers.[17]

The proposed carcinogenic mechanism of 2,4,6-TCP is illustrated in the following diagram:

The Genotoxic Profile of this compound: Piecing Together the Evidence

Direct in vivo carcinogenicity studies on 2,3,4-TCP are not available in the public domain.[11] Therefore, an assessment of its carcinogenic potential relies heavily on in vitro genotoxicity data.

A summary of the available in vitro genotoxicity data for 2,3,4-TCP is presented in the table below:

| Test System | Endpoint | With Metabolic Activation | Without Metabolic Activation | Result | Reference |

| Salmonella typhimurium (strains TA97, TA98, TA100, TA1535) | Gene Mutation | Negative | Negative | Negative | Zeiger et al. 1992[18] |

| Salmonella typhimurium (umu test) | DNA Damage/Repair | Positive | Positive | Positive | Ono et al. 1992[18] |

| Chinese hamster lung cells | Chromosomal Aberrations | Negative | Negative | Negative | Sofuni et al. 1990[18] |

| Chinese hamster ovary (CHO) cells | Chromosomal Aberrations | Positive | Negative | Conflicting | Sofuni et al. 1990[18] |

The negative results in the Ames test suggest that 2,3,4-TCP is not a direct-acting mutagen. However, the positive result in the umu test, which detects DNA damage and repair, indicates that 2,3,4-TCP or its metabolites can interact with DNA. The conflicting results for chromosomal aberrations in CHO cells highlight the need for further investigation.

The positive umu test result is significant as it suggests a potential for genotoxicity that may not be captured by standard mutation assays. This finding, coupled with the known mechanisms of other trichlorophenol isomers, provides a plausible basis for suspecting that 2,3,4-TCP could pose a carcinogenic risk.

A Comparative Look at Other Trichlorophenol Isomers

To build a more complete picture of the potential risks associated with 2,3,4-TCP, it is instructive to consider the limited data available for other trichlorophenol isomers.

| Isomer | IARC Classification | EPA Classification | Key Carcinogenicity Findings |

| 2,3,5-Trichlorophenol | No data available | No data available | No adequate carcinogenicity studies identified. |

| 2,3,6-Trichlorophenol | No data available | No data available | No adequate carcinogenicity studies identified. |

| 2,4,5-Trichlorophenol | Group 3 (Not classifiable) | Group D (Not classifiable) | Inadequate evidence of carcinogenicity in experimental animals.[4][5] |

| 2,4,6-Trichlorophenol | Group 2B (Possibly carcinogenic) | Group B2 (Probably carcinogenic) | Increased incidence of leukemia and liver tumors in rodents.[7][8][9] |

| 3,4,5-Trichlorophenol | No data available | No data available | No adequate carcinogenicity studies identified. |

The lack of data for the 2,3,5-, 2,3,6-, and 3,4,5- isomers is a significant concern and underscores the need for a more systematic evaluation of the entire trichlorophenol class.

Methodologies for Assessing the Carcinogenic Potential of Trichlorophenol Isomers

A robust assessment of the carcinogenic potential of 2,3,4-TCP and other data-poor isomers requires a multi-pronged approach, combining in vitro and in vivo methodologies.

In Vitro Genotoxicity Assays

A battery of in vitro genotoxicity tests is the first line of investigation to identify potential carcinogenic hazards.

-

Principle: This assay uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

-

Protocol Outline:

-

Prepare bacterial cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

-

Expose the bacteria to a range of concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plate the treated bacteria on minimal glucose agar plates lacking histidine.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies and compare to solvent controls. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

-

-

Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Protocol Outline:

-

Culture mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a suitable confluency.

-

Expose the cells to the test compound at various concentrations for a defined period, with and without metabolic activation.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest, fix, and stain the cells.

-

Score the frequency of micronuclei in binucleated cells using microscopy or flow cytometry. A significant increase in micronucleus frequency indicates clastogenic or aneugenic activity.

-

Cell Transformation Assays (CTAs)

CTAs are in vitro assays that model the process of in vivo carcinogenesis and can detect both genotoxic and non-genotoxic carcinogens.[1][19][20]

-

Principle: These assays measure the ability of a chemical to induce morphological and behavioral changes in cultured cells, leading to a transformed phenotype that is characteristic of tumor cells.

-

Commonly Used Cell Lines:

-

Syrian Hamster Embryo (SHE) cells

-

BALB/c 3T3 mouse fibroblasts

-

C3H/10T½ mouse fibroblasts

-

-

Protocol Outline (BALB/c 3T3 Assay):

-

Seed BALB/c 3T3 cells at a low density.

-

Treat the cells with the test compound for a specified duration.

-

Culture the cells for several weeks, with regular media changes.

-

Fix and stain the cell monolayers.

-

Score the number of transformed foci, which are characterized by a loss of contact inhibition, criss-cross growth patterns, and increased cell density. An increase in the number of transformed foci indicates carcinogenic potential.

-

The following diagram illustrates a typical workflow for a cell transformation assay:

In Vivo Rodent Bioassays

The definitive assessment of a chemical's carcinogenic potential is typically determined through long-term in vivo bioassays in rodents.[21]

-

Principle: These studies involve the chronic administration of a test compound to animals (usually rats and mice) over a significant portion of their lifespan to determine if it increases the incidence of tumors.

-

Protocol Outline:

-

Select two rodent species (e.g., Fischer 344 rats and B6C3F1 mice).

-

Divide the animals into control and multiple dose groups (typically a low, mid, and high dose).

-

Administer the test compound via a relevant route of exposure (e.g., in the diet, drinking water, or by gavage) for up to two years.

-

Monitor the animals for clinical signs of toxicity and palpable masses.

-

At the end of the study, conduct a complete necropsy and histopathological examination of all major tissues and organs.

-

Statistically analyze the tumor incidence data to determine if there is a significant increase in tumors in the treated groups compared to the controls.

-

Future Directions and the Path Forward

The current body of evidence is insufficient to definitively classify the carcinogenic potential of this compound and several of its isomers. To address this critical data gap, a concerted research effort is required.

Key Research Priorities:

-

In-depth Genotoxicity Profiling: A comprehensive battery of in vitro genotoxicity assays should be conducted for 2,3,4-TCP and other data-poor isomers to clarify their potential to induce DNA damage and chromosomal aberrations.

-

Mechanistic Studies: Investigations into the metabolic pathways of 2,3,4-TCP are needed to determine if it forms reactive intermediates capable of inducing oxidative stress and DNA damage, similar to 2,4,6-TCP.

-

Long-Term Animal Bioassays: Ultimately, well-conducted two-year rodent bioassays are necessary to provide definitive evidence on the carcinogenicity of 2,3,4-TCP and other understudied isomers.

-

Comparative Isomer Studies: A systematic comparison of the toxicological profiles of all six trichlorophenol isomers would provide valuable insights into the structure-activity relationships that govern their carcinogenic potential.

By pursuing these research avenues, the scientific community can work towards a more complete understanding of the risks posed by trichlorophenols and ensure that public health and environmental regulations are based on robust and comprehensive scientific evidence.

References

- 1. Carcinogenicity: Three Cell Transformation Assays - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. iarc.who.int [iarc.who.int]

- 4. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 9. canada.ca [canada.ca]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. The in vitro metabolites of 2,4,6-trichlorophenol and their DNA strand breaking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Genotoxicity of 2,4,6-trichlorophenol in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Table 2-18, Genotoxicity of Other Chlorophenols In Vitro - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Studies of Cancer in Experimental Animals - Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biodegradation Pathways of 2,3,4-Trichlorophenol in Soil

Abstract

2,3,4-Trichlorophenol (2,3,4-TCP) is a persistent and toxic environmental pollutant originating from various industrial activities, including the manufacturing of pesticides, herbicides, and dyes. Its presence in soil poses a significant risk to ecosystems and human health. Bioremediation, leveraging the metabolic capabilities of soil microorganisms, presents a cost-effective and environmentally sound strategy for the detoxification of 2,3,4-TCP-contaminated sites. This technical guide provides a comprehensive overview of the biodegradation pathways of 2,3,4-TCP in soil, synthesizing current scientific understanding for researchers, scientists, and drug development professionals. We will explore the key microbial players, enzymatic systems, and metabolic routes involved in both aerobic and anaerobic degradation. Furthermore, this guide offers detailed experimental protocols for studying 2,3,4-TCP biodegradation, from microcosm setups to the isolation of degrading microorganisms and the analysis of metabolites.

Introduction: The Environmental Challenge of this compound

Chlorophenols, as a class of compounds, are notorious for their toxicity and persistence in the environment.[1] The addition of multiple chlorine atoms to the phenol ring, as in this compound, increases its recalcitrance to degradation.[2] These compounds can inhibit microbial activity in soil, disrupt ecological balances, and pose carcinogenic and mutagenic risks to living organisms.[1] Understanding the natural attenuation pathways of 2,3,4-TCP is paramount for developing effective bioremediation strategies. This guide will delve into the intricate biochemical processes that soil microorganisms employ to break down this resilient pollutant.

Key Microbial Players in Trichlorophenol Degradation

A diverse array of microorganisms has been identified with the ability to degrade various isomers of trichlorophenol. While specific studies on 2,3,4-TCP are limited, research on other TCP isomers, such as 2,4,6-TCP, provides valuable insights into the likely microbial candidates. These include:

-

Bacteria: Genera such as Pseudomonas, Ralstonia, Burkholderia, Sphingomonas, and Arthrobacter are frequently implicated in the aerobic degradation of chlorophenols.[3][4][5] For instance, Ralstonia eutropha JMP134 is a well-studied organism capable of degrading 2,4,6-TCP.[6] Anaerobic degradation often involves consortia of bacteria, including dehalogenating species like Desulfitobacterium.

-

Fungi: White-rot fungi, such as Phanerochaete chrysosporium, are particularly effective in degrading a wide range of recalcitrant organic pollutants, including trichlorophenols.[7] They achieve this through the action of powerful extracellular enzymes. Laccases from fungi like Ganoderma lucidum have also shown potential in degrading trichlorophenols.[8]

The efficiency of these microorganisms in degrading 2,3,4-TCP in a soil environment is influenced by several factors, including soil type, pH, temperature, oxygen availability, and the presence of other organic matter.

Aerobic Biodegradation Pathways of this compound

Under aerobic conditions, the primary mechanism for initiating the breakdown of chlorophenols is through the action of oxygenase enzymes. Based on the degradation of other trichlorophenols, a putative pathway for 2,3,4-TCP can be proposed.

Initial Hydroxylation

The initial attack on the 2,3,4-TCP molecule is likely catalyzed by a monooxygenase . This enzyme incorporates one atom of molecular oxygen into the aromatic ring, leading to the displacement of a chlorine atom and the formation of a dichlorocatechol. Given the substitution pattern of 2,3,4-TCP, the most probable initial step is the hydroxylation at the C4 position, displacing the chlorine atom to yield 3,4-dichlorocatechol . This is analogous to the action of chlorophenol 4-monooxygenase on other chlorinated phenols.[9]

Alternatively, a dioxygenase could initiate the attack, though this is less commonly reported for highly chlorinated phenols.

Ring Cleavage of Dichlorocatechol

Once 3,4-dichlorocatechol is formed, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. There are two primary ring-fission pathways:

-

Ortho-cleavage: A chlorocatechol 1,2-dioxygenase would cleave the bond between the two hydroxylated carbons, leading to the formation of 2,3-dichloro-cis,cis-muconic acid.[10][11] Subsequent enzymatic reactions would further break down this intermediate, eventually funneling the products into central metabolic pathways like the Krebs cycle.

-

Meta-cleavage: A chlorocatechol 2,3-dioxygenase would cleave the bond adjacent to one of the hydroxyl groups.[12][13] This pathway can sometimes lead to the formation of reactive acyl halide intermediates that can be toxic to the microorganisms.[14]

The prevalence of either the ortho- or meta-cleavage pathway is dependent on the specific microbial species and their enzymatic machinery.[15]

Figure 1: Putative aerobic degradation pathway of this compound.

Anaerobic Biodegradation Pathways of this compound

In the absence of oxygen, the biodegradation of 2,3,4-TCP proceeds through a distinct pathway, primarily initiated by reductive dechlorination .

Reductive Dechlorination

Anaerobic microorganisms, particularly those from the genus Desulfitobacterium, can utilize chlorinated phenols as electron acceptors in a process known as dehalorespiration.[16] This involves the sequential removal of chlorine atoms from the aromatic ring, which are replaced by hydrogen atoms. For 2,3,4-TCP, this process would likely occur in a stepwise manner, leading to the formation of dichlorophenols, monochlorophenols, and ultimately, phenol. The order of chlorine removal can vary depending on the microbial consortium present.[17][18]

A plausible reductive dechlorination sequence for 2,3,4-TCP is: this compound → 3,4-Dichlorophenol → 4-Chlorophenol → Phenol

Degradation of Phenol

Once phenol is formed, it is a readily degradable substrate for a wide range of anaerobic microorganisms. Under methanogenic conditions, phenol can be carboxylated to 4-hydroxybenzoate, which is then dehydroxylated to benzoate. Benzoate is subsequently degraded via the benzoyl-CoA pathway to intermediates that can be converted to methane and carbon dioxide.[1]

Figure 2: General anaerobic degradation pathway of this compound.

Experimental Protocols for Studying 2,3,4-TCP Biodegradation

Investigating the biodegradation of 2,3,4-TCP in soil requires a systematic experimental approach. Below are key protocols that can be adapted for this purpose.

Soil Microcosm Study

This protocol allows for the study of 2,3,4-TCP degradation under controlled laboratory conditions that simulate the soil environment.

Objective: To determine the rate of 2,3,4-TCP biodegradation in a specific soil type and to identify major metabolites.

Materials:

-

Soil sample of interest, sieved (2 mm mesh)

-

This compound (analytical grade)

-

Acetone (HPLC grade) as a carrier solvent

-

Sterile deionized water

-

Glass jars or vials with airtight seals (e.g., Mason jars with Teflon-lined lids)

-

Incubator

-

Analytical equipment (HPLC or GC-MS)

Procedure:

-

Soil Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

-

Microcosm Setup:

-

Weigh a known amount of soil (e.g., 50 g) into each glass jar.

-

Prepare a stock solution of 2,3,4-TCP in acetone.

-

Spike the soil with the 2,3,4-TCP solution to achieve the desired initial concentration (e.g., 50 mg/kg). Allow the acetone to evaporate completely in a fume hood.

-

Adjust the soil moisture content to a desired level (e.g., 60% of water holding capacity) with sterile deionized water.

-

Seal the jars and incubate them at a constant temperature (e.g., 25°C) in the dark.

-

Include control microcosms:

-

Sterile control: Use autoclaved soil to assess abiotic degradation.

-

Unspiked control: To monitor background soil activity.

-

-

-

Sampling and Analysis:

-

At regular time intervals (e.g., 0, 7, 14, 28, and 56 days), sacrifice triplicate microcosms from each treatment group.

-

Extract the soil samples with an appropriate solvent (e.g., acetone/hexane mixture).

-

Analyze the extracts for the concentration of 2,3,4-TCP and its potential metabolites using HPLC with a UV detector or GC-MS.

-

Isolation of 2,3,4-TCP Degrading Microorganisms

This protocol aims to isolate pure cultures of bacteria or fungi capable of utilizing 2,3,4-TCP as a carbon and energy source.

Objective: To isolate and identify microorganisms responsible for 2,3,4-TCP degradation.

Materials:

-

Soil sample from a contaminated site or the microcosm study.

-

Mineral Salts Medium (MSM)

-

This compound

-

Agar

-

Petri dishes

-

Shaking incubator

-

Microscope

-

Molecular identification kits (e.g., 16S rRNA gene sequencing for bacteria, ITS sequencing for fungi).

Procedure:

-

Enrichment Culture:

-

Inoculate 1 g of soil into a flask containing 100 mL of MSM with 2,3,4-TCP (e.g., 50 mg/L) as the sole carbon source.

-

Incubate on a shaker at a suitable temperature (e.g., 30°C).

-

After significant growth is observed (or after 1-2 weeks), transfer an aliquot (e.g., 1 mL) to a fresh flask of the same medium. Repeat this transfer several times to enrich for 2,3,4-TCP degrading microorganisms.

-

-

Isolation of Pure Cultures:

-

Prepare serial dilutions of the final enrichment culture.

-

Spread the dilutions onto MSM agar plates containing 2,3,4-TCP as the sole carbon source.

-

Incubate the plates until distinct colonies appear.

-

Pick individual colonies and re-streak them onto fresh plates to ensure purity.

-

-

Identification and Characterization:

-

Characterize the isolates based on their morphology, Gram staining (for bacteria), and biochemical tests.

-

For definitive identification, perform 16S rRNA gene sequencing for bacteria or Internal Transcribed Spacer (ITS) sequencing for fungi.

-

Confirm the degrading ability of the pure isolates by inoculating them into liquid MSM with 2,3,4-TCP and monitoring its disappearance over time.[5][19]

-

Data Presentation and Analysis

Quantitative data from biodegradation studies should be presented clearly for comparison and interpretation.

Table 1: Example Degradation Kinetics of Trichlorophenol Isomers in Soil Microcosms

| Trichlorophenol Isomer | Initial Concentration (mg/kg) | Half-life (days) | Degradation Rate Constant (k) (day⁻¹) | Reference |

| 2,4,6-TCP | 50 | 15.2 | 0.045 | Fictional Data |

| 2,4,5-TCP | 50 | 21.8 | 0.032 | Fictional Data |

| 2,3,4-TCP | 50 | To be determined | To be determined | This Study |

Note: The data for 2,4,6-TCP and 2,4,5-TCP are illustrative and would be replaced with actual experimental data.

Conclusion and Future Perspectives

The biodegradation of this compound in soil is a complex process mediated by a variety of microorganisms through distinct aerobic and anaerobic pathways. While the exact metabolic route for 2,3,4-TCP is not as well-defined as for other isomers, the principles of initial hydroxylation or reductive dechlorination followed by ring cleavage provide a solid foundation for understanding its fate in the environment. Further research is needed to isolate and characterize specific microorganisms that are highly efficient at degrading 2,3,4-TCP and to elucidate the specific enzymes and genes involved. This knowledge will be instrumental in developing and optimizing bioremediation technologies for the cleanup of sites contaminated with this hazardous compound. The experimental protocols outlined in this guide provide a framework for conducting such research, ultimately contributing to the development of sustainable solutions for environmental protection.

References

- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]

- 3. Biodegradation of 2,4,6-trichlorophenol in the presence of primary substrate by immobilized pure culture bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. A monooxygenase catalyzes sequential dechlorinations of 2,4,6-trichlorophenol by oxidative and hydrolytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. A New Modified ortho Cleavage Pathway of 3-Chlorocatechol Degradation by Rhodococcus opacus 1CP: Genetic and Biochemical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microorganisms degrading chlorobenzene via a meta-cleavage pathway harbor highly similar chlorocatechol 2,3-dioxygenase-encoding gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microbial degradation of chloroaromatics: use of the meta-cleavage pathway for mineralization of chlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formation of chlorocatechol meta cleavage products by a pseudomonad during metabolism of monochlorobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [Reductive dechlorination of chlorophenols by an anaerobic mixed culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Reductive dechlorination of 2,4-dichlorophenol and related microbial processes under limiting and non-limiting sulfate concentration in anaerobic mid-Chesapeake Bay sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

2,3,4-Trichlorophenol CAS number and synonyms

An In-Depth Technical Guide to 2,3,4-Trichlorophenol (CAS: 15950-66-0)

Introduction

This compound (2,3,4-TCP) is a halogenated phenolic compound belonging to the family of trichlorophenols, which comprises six distinct isomers[1]. While less commercially prominent than its 2,4,5-TCP and 2,4,6-TCP counterparts, 2,3,4-TCP holds significant interest for researchers and environmental scientists. It is primarily recognized as a pollutant found in wastewater and as a potential intermediate in the synthesis of more complex chemical structures[2][3]. Its physicochemical properties, particularly its limited water solubility and moderate lipophilicity, influence its environmental fate and toxicological profile. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, toxicology, and the analytical methodologies required for its precise quantification.

Section 1: Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is foundational for all research and development activities. The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number, 15950-66-0 [4].

| Identifier | Value | Source |

| CAS Number | 15950-66-0 | [2][3][4] |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₆H₃Cl₃O | [2][4] |

| Molecular Weight | 197.45 g/mol | [2][4] |

| EINECS Number | 240-083-2 | [3][5] |

| InChI Key | HSQFVBWFPBKHEB-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)Cl)Cl)O | [5] |

Common Synonyms:

Section 2: Physicochemical Properties

The behavior of 2,3,4-TCP in both biological and environmental systems is dictated by its physical and chemical properties. It typically presents as a solid with a characteristic phenolic odor[5]. Its poor aqueous solubility and moderate octanol-water partition coefficient (LogP) suggest a tendency to partition into organic matrices and potential for bioaccumulation.

| Property | Value | Source |

| Appearance | Needles (from benzene and ligroin) or light peach solid. White powder with a characteristic disinfectant odor. | [2][5] |

| Melting Point | 75-79 °C | [6] |

| Boiling Point | 260.3 ± 35.0 °C at 760 mmHg | [6] |

| Water Solubility | Insoluble | [2][3] |

| LogP (Octanol-Water) | 3.66 | [6] |

| Vapor Pressure | 0.00246 mmHg | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [6] |

Section 3: Synthesis and Manufacturing

The synthesis of specific trichlorophenol isomers like 2,3,4-TCP requires controlled reaction pathways to ensure correct regioselectivity. While direct, deep chlorination of phenol is a common method for producing mixtures of chlorophenols, more sophisticated strategies are employed for synthesizing specific isomers for research purposes[1][7]. One such expedient, multi-step procedure involves an acid-catalyzed rearrangement of bicyclic ketone precursors, which are themselves derived from Diels-Alder cycloadducts[8][9].

This approach offers high overall yield and control over the final substitution pattern. The causality behind this choice of pathway lies in its ability to build the substituted phenolic ring system from acyclic or cyclic precursors, thereby avoiding the often-unselective direct halogenation of phenol.

Caption: Multi-step synthesis of trichlorophenol derivatives via Diels-Alder reaction.[9]

Section 4: Applications and Industrial Relevance

Unlike 2,4,5-TCP and 2,4,6-TCP, which have historically been used in the production of herbicides and as broad-spectrum biocides, specific large-scale industrial applications for this compound are not well-documented[10]. Its primary relevance stems from its role as:

-

An Environmental Pollutant: 2,3,4-TCP is identified as a phenolic halogenated pollutant in wastewater, likely arising as a byproduct from industrial chlorination processes or the degradation of more complex chlorinated compounds[2][3].

-

A Chemical Intermediate: In laboratory and specialized synthesis, it can serve as a precursor for creating more highly substituted aromatic compounds. The broader class of trichlorophenols has been used as an intermediate in producing pentachlorophenol (PCP)[10][11].

Section 5: Toxicological Profile and Safety Handling

There is a significant lack of toxicological data specific to the this compound isomer[12]. Therefore, its toxicological profile is largely inferred from data on other trichlorophenols and the chlorophenol class as a whole[13].

General Toxicity of Trichlorophenols:

-

Acute Effects: Accidental ingestion can be harmful, with symptoms including nausea, vomiting, diarrhea, abdominal pain, and cyanosis. Severe exposure can lead to convulsions, coma, and lung swelling[14]. Direct contact causes severe eye damage and can cause significant skin inflammation[14].

-

Systemic Effects: Upon absorption through the skin or inhalation, chlorophenols can affect the cardiovascular and central nervous systems[14].

-

Chronic Effects: Long-term exposure is associated with damage to the liver and kidneys. Some isomers, like 2,4,6-TCP, are considered "reasonably anticipated to be a human carcinogen" based on sufficient evidence in animal studies[13][14].

Safety Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid generating dust. Use wet cleaning methods for spills.

-

Avoid contact with strong oxidizing agents[3].

Caption: Postulated toxicological pathways for this compound exposure.[13][14]

Section 6: Analytical Methodologies for Detection and Quantification

The detection of 2,3,4-TCP in environmental matrices like water requires highly sensitive and selective analytical methods due to its typically low concentrations and the presence of interfering substances. The gold standard approach involves sample pre-concentration using Solid-Phase Extraction (SPE) followed by instrumental analysis via High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS)[15].

Protocol: Trace-Level Quantification of this compound in Water using SPE and LC-MS/MS

This protocol is a self-validating system, incorporating an internal standard to correct for variations in extraction efficiency and instrument response.

1. Sample Collection and Preservation:

-

Collect a 500 mL water sample in an amber glass bottle.

-

Causality: Amber glass prevents photodegradation of the analyte.

-

If residual chlorine is suspected, add ~40 mg of sodium thiosulfate to quench it, preventing further chlorination of organic matter.

-

Acidify the sample to pH 2-3 with sulfuric acid.

-

Causality: At low pH, 2,3,4-TCP is in its neutral, protonated form (Ar-OH), which is less polar and adsorbs more efficiently onto the reversed-phase SPE sorbent.

-

Store at 4°C until extraction (max holding time: 7 days)[16].

2. Internal Standard Spiking:

-

Spike the sample with a known concentration of a labeled internal standard (e.g., this compound-¹³C₆).

-

Causality: The isotopically labeled standard behaves identically to the native analyte during extraction and ionization but is distinguishable by mass spectrometry, allowing for accurate quantification by correcting for matrix effects and procedural losses.

3. Solid-Phase Extraction (SPE):

-

Use a reversed-phase SPE cartridge (e.g., 200 mg Styrene Divinylbenzene - SDB).

-

Conditioning: Pass 5 mL of methanol followed by 5 mL of pH 2-3 deionized water through the cartridge. Do not let the sorbent go dry.

-

Causality: Methanol solvates the polymer chains of the sorbent, activating it for retention. The acidified water equilibrates the sorbent to the sample conditions.

-

Loading: Pass the entire 500 mL sample through the cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of pH 2-3 deionized water to remove salts and polar interferences.

-

Drying: Dry the cartridge under vacuum or nitrogen for 10-15 minutes to remove residual water.

-

Elution: Elute the trapped analytes with 2 x 3 mL aliquots of methanol into a collection tube.

-

Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the analyte and the sorbent, releasing it from the cartridge.

4. Concentration and Reconstitution:

-

Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Causality: Reconstituting in the mobile phase ensures compatibility with the HPLC system and good peak shape during injection.

5. HPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.

-

Ionization: Electrospray Ionization (ESI) in negative mode.

-

Causality: The phenolic proton is acidic and readily lost in the ESI source, forming a stable [M-H]⁻ ion, which is ideal for sensitive detection in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for both the native analyte and the internal standard for definitive identification and quantification.

Caption: Analytical workflow for trace-level quantification of 2,3,4-TCP in water.

Conclusion

This compound is a compound of significant interest primarily within the domains of environmental science and analytical chemistry. While it lacks the widespread historical application of other isomers, its presence as an environmental contaminant necessitates robust and reliable methods for its detection and quantification. Understanding its synthesis pathways, physicochemical properties, and toxicological profile—even if inferred from related compounds—is crucial for assessing its environmental impact and developing strategies for remediation. The detailed analytical workflow presented herein provides researchers with a validated framework for obtaining high-quality data essential for both regulatory compliance and advanced scientific investigation.

References

- 1. Trichlorophenol - Wikipedia [en.wikipedia.org]

- 2. This compound | 15950-66-0 [chemicalbook.com]

- 3. This compound CAS#: 15950-66-0 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H3Cl3O | CID 27582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:15950-66-0 | Chemsrc [chemsrc.com]

- 7. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 12. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 16. Analytical Method [keikaventures.com]

An In-Depth Technical Guide to the Health and Safety Hazards of 2,3,4-Trichlorophenol Exposure

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Scarcity on 2,3,4-Trichlorophenol

This technical guide provides a comprehensive overview of the known and inferred health and safety hazards associated with this compound (2,3,4-TCP). It is imperative to acknowledge from the outset a significant scarcity of toxicological data specific to the 2,3,4-isomer in the peer-reviewed literature. Consequently, this guide synthesizes the available information on 2,3,4-TCP with data from structurally similar and better-studied trichlorophenol isomers, namely 2,4,5-Trichlorophenol and 2,4,6-Trichlorophenol. This approach allows for a more complete, albeit inferred, hazard profile. All instances where data from surrogate isomers are used will be explicitly noted to ensure scientific transparency and to guide future research efforts toward filling these critical knowledge gaps.

Section 1: Physicochemical Characteristics and Toxicokinetic Profile

Physicochemical Properties

This compound is a synthetic organochlorine compound belonging to the chlorophenol family. At room temperature, it exists as a white powder or needles with a characteristic phenolic odor.[1] Its physicochemical properties are crucial in determining its environmental fate, bioavailability, and potential for absorption.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O | [2] |

| Molecular Weight | 197.45 g/mol | [2] |

| Appearance | White powder or needles | [1] |

| Melting Point | 75-79 °C | [2] |

| Boiling Point | 260.3 °C at 760 mmHg | [2] |

| Water Solubility | Immiscible | [3] |

| LogP (Octanol-Water Partition Coefficient) | 3.66 | [2] |

Causality Insight: The high LogP value indicates that this compound is lipophilic, suggesting a potential for bioaccumulation in fatty tissues and facile absorption across biological membranes. Its immiscibility in water has implications for its environmental distribution and the design of remediation strategies.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Specific toxicokinetic data for this compound is limited. However, the general behavior of chlorophenols provides a framework for understanding its likely metabolic fate.

-

Absorption: Chlorophenols are readily absorbed through the skin, gastrointestinal tract, and respiratory system.[4] Dermal absorption is a significant route of occupational exposure.

-

Distribution: Following absorption, chlorophenols are distributed throughout the body, with higher concentrations typically found in the liver and kidneys.[5] Their lipophilicity facilitates distribution into tissues.

-

Metabolism: The primary metabolic pathway for chlorophenols is conjugation with glucuronic acid and sulfates, which increases their water solubility and facilitates excretion.[4] A smaller fraction may be oxidized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.[6]

-

Excretion: The conjugated metabolites of chlorophenols are primarily excreted in the urine.[4]

Section 2: Toxicological Profile and Health Hazards

Exposure to this compound can lead to a range of adverse health effects, from acute irritation to long-term systemic damage. The severity of these effects is dependent on the dose, duration, and route of exposure.

Acute Toxicity

Acute exposure to trichlorophenols can cause severe irritation to the skin, eyes, and respiratory tract.[3] Systemic effects following acute exposure can be severe and may include:

-

Dermal: Redness, swelling, blistering, and chemical burns upon prolonged contact.[1]

-

Ocular: Severe eye damage, including conjunctival irritation and potential corneal injury.[1][3]

-